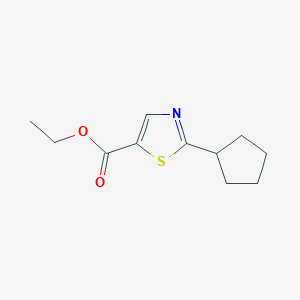
(R)-4-(3-Methoxyphenyl)pyrrolidin-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-(3-Methoxyphenyl)pyrrolidin-2-onehydrochloride is a chiral compound with a pyrrolidinone core structure It is characterized by the presence of a methoxyphenyl group attached to the pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(3-Methoxyphenyl)pyrrolidin-2-onehydrochloride can be achieved through several methods. One efficient route involves the photoinduced organocatalyzed three-component cyclization of styrene, tertiary α-bromoalkyl esters, and primary amines in a microchannel reactor under visible light conditions . This method is advantageous as it operates under mild conditions and does not require the use of metals.
Industrial Production Methods
Industrial production of ®-4-(3-Methoxyphenyl)pyrrolidin-2-onehydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
®-4-(3-Methoxyphenyl)pyrrolidin-2-onehydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
®-4-(3-Methoxyphenyl)pyrrolidin-2-onehydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which ®-4-(3-Methoxyphenyl)pyrrolidin-2-onehydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-4-(3-Methoxyphenyl)pyrrolidin-2-onehydrochloride: The enantiomer of the compound, which may have different biological activity.
4-(3-Methoxyphenyl)pyrrolidin-2-one: The non-chiral version of the compound.
4-Phenylpyrrolidin-2-one: A similar compound lacking the methoxy group.
Uniqueness
®-4-(3-Methoxyphenyl)pyrrolidin-2-onehydrochloride is unique due to its chiral nature and the presence of the methoxyphenyl group. These features contribute to its specific chemical and biological properties, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C11H14ClNO2 |
|---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
(4R)-4-(3-methoxyphenyl)pyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C11H13NO2.ClH/c1-14-10-4-2-3-8(5-10)9-6-11(13)12-7-9;/h2-5,9H,6-7H2,1H3,(H,12,13);1H/t9-;/m0./s1 |
InChI Key |
YCRZTIFARPPHLV-FVGYRXGTSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@H]2CC(=O)NC2.Cl |
Canonical SMILES |
COC1=CC=CC(=C1)C2CC(=O)NC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



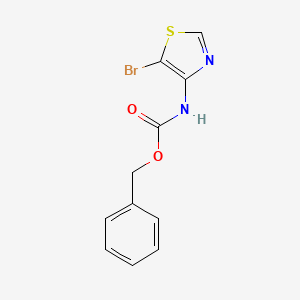

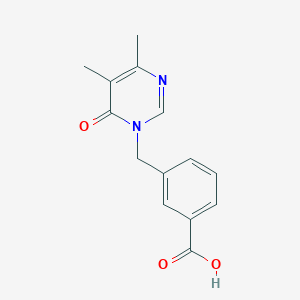


![3-Amino-2-(5-methoxypyridin-3-YL)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11799059.png)

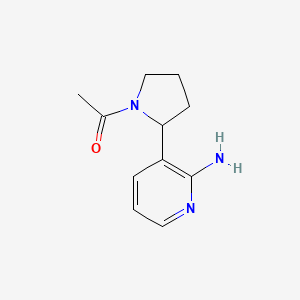

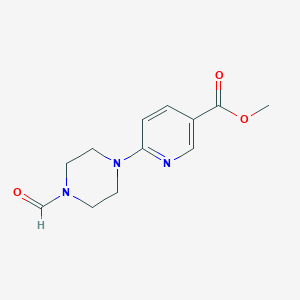
![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-3-carboxylic acid](/img/structure/B11799085.png)
